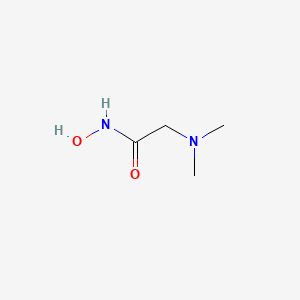

2-(dimethylamino)-N-hydroxyacetamide

描述

Structure

3D Structure

属性

CAS 编号 |

102827-29-2 |

|---|---|

分子式 |

C4H10N2O2 |

分子量 |

118.13 g/mol |

IUPAC 名称 |

2-(dimethylamino)-N-hydroxyacetamide |

InChI |

InChI=1S/C4H10N2O2/c1-6(2)3-4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |

InChI 键 |

OCCWZEAYLTXFGS-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CC(=O)NO |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Dimethylamino N Hydroxyacetamide

Precursor Chemistry and Starting Materials for 2-(dimethylamino)-N-hydroxyacetamide Synthesis

The successful synthesis of this compound is critically dependent on the appropriate selection and preparation of its precursors. The key starting materials are derivatives of N,N-dimethylglycine and a suitable source of hydroxylamine (B1172632).

Utilization of Amines and Acyl Halides in Hydroxamic Acid Formation

The formation of hydroxamic acids often involves the reaction of an amine, specifically hydroxylamine or its protected forms, with an activated carboxylic acid derivative, such as an acyl halide. nih.gov The high reactivity of acyl chlorides makes them effective acylating agents for the nucleophilic hydroxylamine. The general reaction proceeds via a nucleophilic acyl substitution mechanism.

In the context of this compound synthesis, the corresponding acyl chloride, 2-(dimethylamino)acetyl chloride, serves as a key intermediate. This precursor can be synthesized from N,N-dimethylglycine by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with hydroxylamine, typically in the presence of a base to neutralize the concurrently formed hydrochloric acid, to yield the desired N-hydroxyacetamide.

A critical consideration in this approach is the presence of the tertiary amine in the acyl chloride. This basic moiety can potentially react with the chlorinating agent or the HCl generated during the reaction, necessitating careful control of reaction conditions or the use of the hydrochloride salt of the starting amino acid.

Strategies for Introducing the Dimethylamino Moiety

Alternative strategies could involve the alkylation of a primary or secondary amine precursor. For instance, a precursor like N-hydroxy-2-aminoacetamide could theoretically be dimethylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. However, controlling the degree of methylation to avoid the formation of a quaternary ammonium (B1175870) salt can be challenging.

Another approach involves the Eschweiler-Clarke reaction, a reductive amination method, which can be used to methylate a primary or secondary amine using formaldehyde (B43269) and formic acid. capes.gov.br This could be applied to a precursor like N-hydroxy-2-aminoacetamide to introduce the dimethylamino group.

Established and Novel Synthetic Pathways to this compound and its Analogs

Several synthetic routes can be employed to prepare this compound and its analogs. These pathways range from direct condensation reactions to more elaborate multi-step sequences and emerging electrochemical methods.

Direct Amidation and Related Condensation Reactions

Direct amidation of the carboxylic acid, N,N-dimethylglycine, with hydroxylamine is a common and straightforward approach. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govcommonorganicchemistry.com These reagents facilitate the formation of an active ester intermediate, which then readily reacts with hydroxylamine to form the desired hydroxamic acid. nih.gov

The reaction is generally carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature. The presence of the tertiary amine in N,N-dimethylglycine can influence the reaction, and the use of its hydrochloride salt is common to prevent side reactions. commonorganicchemistry.com

| Starting Material | Coupling Agents | Solvent | General Yield Range | Reference |

| N,N-Dimethylglycine | EDC/HOBt | DMF or CH₂Cl₂ | Good to Excellent | nih.govcommonorganicchemistry.com |

| N-Boc-N-methylglycine | HATU/DIPEA | DMF | High | nih.gov |

| Carboxylic Acids | DCC/DMAP | Acetonitrile (B52724) | Good | nih.gov |

This table presents representative data for analogous amidation reactions.

Multi-step Synthetic Sequences

Multi-step syntheses offer an alternative approach, particularly when direct amidation proves challenging or when purification of the final product is complicated by the presence of coupling agent byproducts. vapourtec.comrsc.org A common multi-step strategy involves the initial conversion of N,N-dimethylglycine to a more reactive derivative, such as an ester or an acyl chloride, followed by reaction with hydroxylamine.

For example, N,N-dimethylglycine can be converted to its methyl or ethyl ester by Fischer esterification. The resulting ester is then treated with a solution of hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base like potassium hydroxide (B78521) or sodium methoxide, to yield this compound. vapourtec.com

Alternatively, as mentioned in section 2.1.1, N,N-dimethylglycine can be converted to 2-(dimethylamino)acetyl chloride using a chlorinating agent. The subsequent reaction of the acyl chloride with hydroxylamine provides the target hydroxamic acid. This method can be efficient but requires careful handling of the reactive acyl chloride intermediate.

| Step 1: Intermediate Formation | Reagents | Step 2: Hydroxamic Acid Formation | Reagents | Reference |

| N,N-Dimethylglycine to Ester | CH₃OH, H⁺ | Ester to Hydroxamic Acid | NH₂OH, Base | vapourtec.com |

| N,N-Dimethylglycine to Acyl Chloride | SOCl₂ or (COCl)₂ | Acyl Chloride to Hydroxamic Acid | NH₂OH, Base | nih.gov |

| N,N-dimethylglycine to N,N-dimethylamino acetonitrile | Formaldehyde, NaHSO₃, Dimethylamine, NaCN | Nitrile to Hydroxamic Acid | Hydrolysis then reaction with NH₂OH | rsc.org |

This table outlines plausible multi-step synthetic sequences based on established chemical transformations.

Electrochemical Synthesis Approaches for N-hydroxyacetamide Derivatives

Electrochemical methods represent a newer and potentially more sustainable approach to the synthesis of certain organic compounds. While direct electrochemical synthesis of acyclic N-hydroxyacetamides like this compound is not extensively documented, the electrochemical reduction of nitro compounds to form cyclic hydroxamic acids has been reported. This suggests that electrochemical strategies could potentially be adapted for the synthesis of acyclic derivatives.

For instance, the electrochemical reduction of a suitable nitro-precursor could, in principle, lead to the formation of a hydroxylamine intermediate that could then be acylated. However, the development of a direct and selective electrochemical synthesis for this compound would require significant research to overcome challenges related to substrate specificity, electrode material selection, and optimization of reaction conditions to favor the desired product and avoid side reactions such as over-reduction.

Optimization and Redesign of Synthetic Routes for this compound Derivatives

The development of synthetic routes for derivatives of this compound is a critical undertaking, driven by the need for novel compounds with specific properties. Modern synthetic chemistry emphasizes not just the creation of molecules but also the efficiency, selectivity, and sustainability of the processes used.

For a scaffold like this compound, which contains two distinct functional groups, chemoselectivity is a key consideration. The tertiary amine of the dimethylamino group and the nucleophilic N-hydroxyacetamide moiety can both participate in various reactions. Achieving selectivity requires careful tuning of reaction conditions, such as pH, temperature, and the choice of catalysts and protecting groups, to ensure that reactions occur at the intended site.

Table 1: Factors Influencing Synthetic Efficiency and Selectivity

| Factor | Influence on Synthesis of this compound Derivatives |

| Catalyst | Can enhance reaction rates and control stereochemistry. Choice of catalyst can favor reaction at either the amine or the hydroxamic acid moiety. |

| Solvent | Affects solubility, reaction rates, and sometimes the reaction pathway. Polarity and proticity are key parameters. |

| Temperature | Can influence reaction kinetics and selectivity. Lower temperatures often favor higher selectivity but may require longer reaction times. |

| Protecting Groups | Temporarily block one functional group (e.g., the N-hydroxyacetamide) to allow a selective reaction to occur at the other (e.g., the dimethylamino group). |

| pH Control | The basicity of the dimethylamino group is pH-dependent. Controlling pH can modulate its nucleophilicity and reactivity relative to the N-hydroxyacetamide group. |

Stereochemical Control in Related Synthetic Transformations

Introducing and controlling stereochemistry is a fundamental challenge in organic synthesis, as different stereoisomers of a molecule can have vastly different biological activities. acs.org Strategies to control the three-dimensional arrangement of atoms are critical when synthesizing derivatives of the this compound scaffold, especially when chiral centers are introduced.

Two primary strategies for achieving stereochemical control are substrate control and auxiliary control. youtube.com

Substrate Control: This occurs when an existing stereocenter within the reacting molecule influences the stereochemical outcome of a new stereocenter being formed. youtube.com For example, if a substituent attached to the this compound core already possesses defined stereochemistry, it can sterically hinder one face of a reactive site, directing an incoming reagent to attack from the opposite face. youtube.com

Auxiliary Control: This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. youtube.com This auxiliary directs the stereochemistry of a subsequent reaction. After serving its purpose, the auxiliary is removed, leaving the final product with the desired stereochemistry. This method is particularly useful when the substrate itself lacks a directing stereocenter. youtube.com

The successful application of these methods allows for the synthesis of single enantiomers, which is often a requirement for therapeutic agents. youtube.com

The design of synthetic routes has been significantly accelerated by computer-aided synthesis planning (CASP). nih.govrsc.org Recent advances integrate machine learning (ML) and reinforcement learning (RL) to navigate the vast landscape of possible chemical reactions and identify optimal synthetic pathways. rsc.orgnih.gov

Deep reinforcement learning (DRL) is a powerful strategy for self-optimization in chemistry. nih.govbohrium.com In this paradigm, a DRL agent, which can be a deep neural network, interacts with a chemical system (the "environment") by suggesting reaction conditions ("actions"). nih.govacs.org The outcome of the reaction provides a "reward," which the agent uses to learn and propose new conditions that are more likely to achieve the desired outcome, such as maximizing yield. acs.org This approach has been shown to reduce the number of experiments required for process optimization by as much as 50-75% compared to traditional methods. nih.gov

Design Novel Routes: By analyzing vast reaction databases, ML models can propose retrosynthetic disconnections to identify simple, commercially available starting materials. nih.gov

Optimize Reaction Conditions: DRL algorithms can efficiently explore multi-dimensional parameter spaces (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for a specific synthetic step. acs.orgyoutube.com

Predict Outcomes: Models can be trained to predict the likely success or yield of a reaction, saving time and resources on experiments unlikely to succeed.

Table 2: Applications of Machine Learning in Synthetic Route Design

| Machine Learning Technique | Application in Chemical Synthesis | Relevance to this compound |

| Deep Reinforcement Learning (DRL) | Self-optimization of reaction conditions (e.g., flow chemistry) to maximize yield and efficiency. nih.gov | Could rapidly optimize the coupling of a carboxylic acid with a hydroxylamine derivative or the conditions for a specific modification. |

| Computer-Aided Synthesis Planning (CASP) | Uses retrosynthesis algorithms, often guided by ML, to propose entire multi-step synthetic pathways from a target molecule to starting materials. nih.govrsc.org | Can design efficient, convergent routes to complex derivatives, potentially identifying more cost-effective pathways. nih.gov |

| Recurrent Neural Networks (RNNs) | Used within RL models to act as the "policy function," which decides the next experimental conditions to try based on historical data from previous experiments. bohrium.comacs.org | Can learn the complex relationships between reaction parameters and outcomes to accelerate the optimization process. |

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses two key functional handles—the N-hydroxyacetamide group and the dimethylamino group—that are amenable to a wide range of chemical modifications. Derivatization at these sites can be used to modulate the molecule's physicochemical properties, metabolic stability, and biological target interactions.

The N-hydroxyacetamide group is a versatile pharmacophore, primarily known for its ability to chelate metal ions. nih.gov Its reactivity allows for several modification strategies.

O-Substitution: The hydroxyl group can be alkylated or acylated. O-substitution can alter the pKa of the hydroxamic acid, which exists in equilibrium and is about 1% ionized at physiological pH. nih.gov This can impact the molecule's chelating ability and pharmacokinetic profile.

Conversion to N-Hydroxyimides: Dehydration of related N-hydroxyamic acids can lead to the formation of cyclic N-hydroxyimides, introducing a new heterocyclic ring system. rsc.org

Reaction with Activated Acids: The hydroxylamine portion of the functionality can be coupled with activated carboxylic acids using agents like cyanuric chloride or EDC/HOBt to form more complex structures. nih.gov

Oxidative Modifications: Under specific conditions, such as in the presence of hydroxyl radicals, the N-terminal region of peptides can undergo modifications like cyclization. nih.gov Similar oxidative chemistry could potentially be applied to the N-hydroxyacetamide moiety to explore novel transformations.

The dimethylamino group is a tertiary amine that imparts basicity to the molecule and serves as a site for various chemical transformations. nih.gov

Salt Formation: As a basic group, it readily forms salts with acids. This is a common strategy to improve the aqueous solubility and crystalline properties of drug molecules.

N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides. This modification drastically alters polarity and can change the metabolic fate of the molecule.

Derivatization for Analysis: While used for analytical purposes, the chemical reactions involved highlight potential synthetic pathways. Reagents like 9-fluorenylmethylchloroformate (FMOC) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) react with amines to form stable derivatives, demonstrating the nucleophilic character of related amine groups that can be exploited in synthesis. nih.govrsc.org

Quaternization: Reaction with alkyl halides can convert the tertiary amine into a quaternary ammonium salt. This introduces a permanent positive charge, which can be used to target specific biological interactions or dramatically alter cell permeability.

Table 3: Summary of Derivatization Strategies

| Functional Group | Modification Type | Potential Outcome |

| N-hydroxyacetamide | O-Alkylation/O-Acylation | Modulates pKa, chelating ability, and lipophilicity. nih.gov |

| Cyclization | Forms novel heterocyclic structures (e.g., N-hydroxyimides). rsc.org | |

| Dimethylamino | Salt Formation | Increases aqueous solubility and crystallinity. |

| N-Oxidation | Increases polarity, alters metabolic profile. nih.gov | |

| Quaternization | Introduces a permanent positive charge, alters biological interactions. |

Derivatization for Enhanced Characterization or Specific Research Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative. For this compound, this process is crucial for two primary reasons: to enhance its detectability and separation in analytical techniques, and to synthesize new molecules with modified properties for specific research purposes. The primary sites for derivatization on the this compound molecule are the hydroxamic acid functional group and the tertiary amine.

Derivatization for Analytical Characterization

The inherent structure of this compound may lack a strong chromophore or fluorophore, making its detection at low concentrations by common analytical methods like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Chemical derivatization can be employed, either pre-column or post-column, to attach a molecule that imparts strong UV absorbance or fluorescence, thereby significantly improving analytical sensitivity and selectivity.

Targeting the Hydroxamic Acid Moiety: The hydroxamic acid group (-C(O)NHOH) is a versatile handle for derivatization. One established method for the analysis of hydroxamic acids involves reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). This reaction results in a dinitrophenyl (DNP) derivative that is highly chromophoric and can be readily detected by UV-Vis detectors in HPLC systems. researchgate.net The reaction typically proceeds by nucleophilic aromatic substitution, where the hydroxamic acid displaces the fluorine atom on the FDNB molecule.

Targeting the Tertiary Amine: While the tertiary dimethylamino group is less reactive than a primary or secondary amine, it can still be targeted for derivatization. For instance, certain reagents can quaternize the amine, introducing a charged group that can be useful for ion-pair chromatography or other analytical techniques. More commonly for analytical purposes, related compounds with primary or secondary amines are derivatized. For example, reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used to create highly fluorescent derivatives of amines, enabling their determination at very low levels. nih.gov While not directly applicable to the tertiary amine of the title compound, this highlights a common strategy for related structures.

The table below summarizes potential derivatization strategies for the enhanced analytical characterization of this compound.

Table 1: Potential Derivatization Reactions for Analytical Characterization

| Target Functional Group | Reagent | Derivative Type | Purpose | Analytical Method |

|---|---|---|---|---|

| Hydroxamic Acid | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dinitrophenyl (DNP) Derivative | Introduction of a strong chromophore | HPLC-UV/Vis |

| Hydroxamic Acid | Dansyl Chloride | Dansyl Derivative | Introduction of a fluorophore | HPLC-Fluorescence |

Derivatization for Specific Research Applications

Beyond analysis, derivatization is a fundamental tool in medicinal chemistry to create libraries of related compounds for structure-activity relationship (SAR) studies. Hydroxamic acid derivatives are a well-known class of pharmacophores, particularly recognized for their ability to chelate metal ions in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases. nih.govunimi.it

Starting from the this compound scaffold, new molecules can be synthesized to explore potential biological activities. The synthesis often involves coupling the hydroxamic acid (or a protected version of it) with various carboxylic acids or other electrophilic partners. researchgate.net For example, coupling reactions facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) are commonly used to form amide bonds. nih.gov By varying the structure of the coupled molecule, researchers can systematically probe how changes in size, lipophilicity, and electronic properties of the derivative affect its biological target.

The table below outlines some synthetic transformations that could be applied to this compound to generate derivatives for research.

Table 2: Potential Synthesis of Derivatives for Research Applications

| Target Functional Group | Reaction Type | Reagents | Resulting Derivative Class | Potential Application |

|---|---|---|---|---|

| Hydroxamic Acid (N-OH) | O-Alkylation | Alkyl Halide, Base | O-Alkyl Hydroxamic Acid Ethers | SAR studies, modifying chelating properties |

| Hydroxamic Acid | Acylation | Acid Chloride / Anhydride | N,O-Diacylhydroxylamines | Prodrug synthesis, SAR studies |

These derivatization approaches underscore the versatility of this compound as a starting material for both enhancing its analytical detection and for the rational design of new molecules for scientific investigation.

Advanced Spectroscopic and Structural Characterization of 2 Dimethylamino N Hydroxyacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC) for Complex Architectures

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms, which is essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton couplings within a molecule. For 2-(dimethylamino)-N-hydroxyacetamide, a key correlation would be expected between the methylene (B1212753) protons and the hydroxyl proton, confirming their proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals, for instance, showing a cross-peak between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows longer-range couplings (typically over two to three bonds) between protons and carbons. For this molecule, an HMBC spectrum would be expected to show a correlation from the N-methyl protons to the methylene carbon, and from the methylene protons to the carbonyl carbon, thus confirming the core structure of the molecule.

Solid-State NMR for Conformational and Supramolecular Insights

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. This technique could be used to study the conformation of this compound in its crystalline form, as well as to understand intermolecular interactions such as hydrogen bonding involving the N-hydroxy group.

Advanced NMR for Dynamics and Intermolecular Interactions

Advanced NMR techniques can be employed to study the dynamic processes within the molecule, such as the rate of rotation around single bonds. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, which can help to elucidate the three-dimensional structure and conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI) : EI is a hard ionization technique that often leads to extensive fragmentation of the analyte. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as several fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with likely cleavages occurring at the bonds adjacent to the nitrogen atoms and the carbonyl group.

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This would allow for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could then be performed to induce fragmentation and obtain structural information. For N-hydroxy compounds, a characteristic loss of water from the protonated molecule in the MS/MS spectrum can sometimes be observed.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2-(dimethylamino)ethyl)acrylamide |

| N,N-Dimethylacetamide |

| 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |

Fragmentation Patterns and Mechanisms (McLafferty Rearrangement, Hydrogen Rearrangement, Alpha-Cleavage)

The mass spectrum of this compound (molar mass: 118.13 g/mol ) is anticipated to display several characteristic fragmentation patterns that are crucial for its identification. The primary fragmentation mechanisms expected are alpha-cleavage and hydrogen rearrangements.

Alpha-Cleavage (α-Cleavage) : This is a common fragmentation pathway for amines and carbonyl compounds where a bond adjacent to a heteroatom or functional group is cleaved. wikipedia.orgyoutube.com For this compound, two principal α-cleavage pathways are predicted:

Cleavage adjacent to the dimethylamino group: The bond between the two non-carbonyl carbons (the Cα-Cβ bond relative to the nitrogen) can break. This would result in the formation of a resonance-stabilized iminium cation with a mass-to-charge ratio (m/z) of 58, which would likely be the base peak in the spectrum due to its stability. youtube.comjove.com

Cleavage adjacent to the carbonyl group: Cleavage of the bond between the carbonyl carbon and the methylene group (C-C bond) would lead to the formation of the [M-CH2N(CH3)2]+ fragment, an acylium ion, at m/z 59. Another possibility is the cleavage of the N-CO bond, which is a typical fragmentation for amides, resulting in the formation of an aryl acylium cation. nih.govlibretexts.org

Hydrogen Rearrangement : This process involves the transfer of a hydrogen atom to a radical or ionic site, leading to the elimination of a neutral molecule. For this compound, a potential hydrogen rearrangement could involve the transfer of a hydrogen from the N-hydroxy group, followed by cleavage, which could lead to the loss of a neutral water molecule (H₂O), resulting in a fragment ion at m/z 100.

McLafferty Rearrangement : The classic McLafferty rearrangement involves the transfer of a γ-hydrogen atom to a carbonyl oxygen through a six-membered transition state, followed by β-cleavage. wikipedia.orgpearson.comyoutube.com In the case of this compound, there are no γ-hydrogens on a flexible alkyl chain relative to the carbonyl group. Therefore, the classic McLafferty rearrangement is not expected to be a significant fragmentation pathway for this molecule. youtube.comuobasrah.edu.iq However, variations of this rearrangement can occur in some amides. youtube.comyoutube.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of compounds by fragmenting a specific precursor ion and analyzing its product ions. nih.govnih.govrsc.org For this compound, MS/MS would provide definitive structural confirmation.

The process would involve the following steps:

Ionization and Selection (MS1): The molecule would first be ionized, typically using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecular ion [M+H]⁺ at m/z 119. This ion would then be selected and isolated by the first mass analyzer (MS1).

Fragmentation: The selected precursor ion (m/z 119) would be subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). This process imparts energy to the ion, causing it to fragment.

Analysis (MS2): The resulting product ions would be analyzed by a second mass analyzer (MS2), generating an MS/MS spectrum.

The expected product ions in the MS/MS spectrum would correspond to the fragments predicted in the section above. For instance, the observation of a prominent product ion at m/z 58 would confirm the presence of the dimethylaminomethyl moiety, [CH₂N(CH₃)₂]⁺. The detection of a neutral loss of 58 Da would also support this. nih.gov This fragmentation data allows for the unambiguous confirmation of the molecule's chemical structure. nih.govyoutube.com

Isotopic Labeling for Fragmentation Pathway Elucidation

Isotopic labeling is a technique used to trace the movement of atoms during a chemical reaction or fragmentation process. wikipedia.org By replacing specific atoms in a molecule with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), the fragmentation pathways can be precisely determined by observing the mass shifts in the resulting fragments. acs.orgwashington.edunih.govindiana.edu

For this compound, several labeling strategies could be employed to clarify its fragmentation mechanisms:

¹⁵N Labeling: Replacing the nitrogen of the dimethylamino group with ¹⁵N would increase the mass of the molecular ion by one unit. Any fragment containing this nitrogen would also show a +1 mass shift. This would definitively confirm which fragments retain the dimethylamino group, such as the predicted m/z 58 ion, which would shift to m/z 59.

¹³C Labeling: Labeling the carbonyl carbon with ¹³C would help trace the fragments containing the amide functional group. The fragment at m/z 59, for example, would shift to m/z 60, confirming its identity as the acylium ion.

Deuterium (B1214612) (²H) Labeling: Replacing the hydrogens on the N-hydroxy group with deuterium (D) would help investigate hydrogen rearrangement mechanisms. If a neutral loss of HDO is observed instead of H₂O, it would confirm that the hydroxyl hydrogen is involved in the rearrangement.

These labeling experiments provide unequivocal evidence for proposed fragmentation pathways, which is essential for a complete structural characterization by mass spectrometry. acs.orgacs.org

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. youtube.com These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds). youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Frequencies

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The predicted frequencies are based on data from analogous compounds like N,N-dimethylacetamide and other hydroxamic acids. researchgate.netchemicalbook.comnist.govresearchgate.netresearchgate.netnist.gov

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 3100 (broad) | O-H Stretch | Hydroxamic Acid | A broad band due to hydrogen bonding. |

| ~3200 (broad) | N-H Stretch | Amide | Often overlaps with the O-H stretch. |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂ and N-CH₃) | Characteristic of sp³ C-H bonds. |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide | A strong, characteristic absorption for the carbonyl group. In N,N-dimethylacetamide, this appears around 1640 cm⁻¹. researchgate.net |

| 1570 - 1510 | N-H Bend (Amide II) | Amide | Bending vibration coupled with C-N stretching. |

| 1450 - 1350 | C-H Bend | Aliphatic | Scissoring and bending vibrations of the methylene and methyl groups. |

| ~1150 | C-N Stretch | Dimethylamino | Stretching of the carbon-nitrogen single bond. |

| ~950 | N-O Stretch | Hydroxamic Acid | Characteristic stretching vibration for the N-O bond. rsc.org |

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy for Molecular Vibrations and Intermolecular Interactions

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. youtube.comrsc.org For this compound, the Raman spectrum would be useful for observing skeletal vibrations and certain symmetric stretches that may be weak in the IR spectrum.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂ and N-CH₃) | Symmetric stretches are typically strong in Raman. |

| 1680 - 1630 | C=O Stretch (Amide I) | Amide | The carbonyl stretch is also Raman active, though often weaker than in IR. |

| ~985 | N-O Stretch | Hydroxamic Acid | The N-O stretch is expected to be visible. rsc.org |

| ~950 | C-C Stretch | Carbonyl-Methylene | The C-C single bond stretch is typically more prominent in Raman than in IR. rsc.org |

This table is interactive. Click on the headers to sort the data.

The combination of FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into its molecular structure. youtube.comrsc.org

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy : The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions within its chromophores, primarily the amide group. acs.orgacs.org Amides typically exhibit two main absorption bands: researchgate.netaip.orgyoutube.com

n → π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the excitation of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak and appears in the region of 210-230 nm.

π → π* Transition: This is a higher-energy, shorter-wavelength transition that is much more intense. It involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. For simple amides, this transition usually occurs below 200 nm. researchgate.net

The presence of the N-hydroxy and dimethylamino groups may cause slight shifts (solvatochromic shifts) in the positions of these absorption maxima depending on the solvent used. acs.orgacs.orgresearchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy : Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light and is a technique exclusively used for the analysis of chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit a circular dichroism spectrum.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound is not available in the cited literature, data for a closely related compound, a polymorph of N-hydroxyacetamide (referred to as HA2), has been reported. researchgate.net The study of this analogue provides valuable insight into the structural features that could be expected for this compound. The N-hydroxyacetamide polymorph crystallizes in the monoclinic space group P21/c. researchgate.net In this structure, the N-hydroxyacetamide moieties are planar, with both oxygen atoms located on the same side of the C-N bond, which serves to minimize steric repulsion. researchgate.net The molecules are linked by an extensive network of hydrogen bonds. researchgate.net

The crystallographic data for this related compound is summarized in the table below.

| Parameter | N-hydroxyacetamide (HA2 Polymorph) researchgate.net |

| Chemical Formula | C2H5NO2 |

| Formula Weight | 75.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.358(2) |

| b (Å) | 9.073(2) |

| c (Å) | 9.227(2) |

| α (°) | 90 |

| β (°) | 108.31(3) |

| γ (°) | 90 |

| Volume (Å3) | 664.1(3) |

| Z | 4 |

Data from a related compound, N-hydroxyacetamide, is used for illustrative purposes. researchgate.net

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid sample. nih.gov Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that particular phase. nih.gov The pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). nih.gov

PXRD is particularly useful for distinguishing between different polymorphs (different crystalline forms of the same compound), which may exhibit different physical properties. The technique can also be used to assess the purity of a crystalline sample. nih.gov A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and recording the diffraction pattern. The positions and relative intensities of the diffraction peaks could then be used to characterize the crystalline form.

A hypothetical PXRD data table for a crystalline form of this compound is presented below to illustrate the format of such data.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.1 | 4.41 | 60 |

| 23.8 | 3.74 | 75 |

| 28.9 | 3.09 | 40 |

This table is a representative example of PXRD data and is not experimental data for the title compound.

Computational and Theoretical Chemistry Studies of 2 Dimethylamino N Hydroxyacetamide

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical lens to examine molecules at the electronic level. digitellinc.com Methodologies such as DFT and ab initio calculations are pivotal for understanding the intrinsic properties of a molecule.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

MD simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of a compound's behavior, particularly in solution or when interacting with biological macromolecules. rsc.orgmdpi.com This method is essential for exploring the full range of conformations a flexible molecule can adopt—its "conformational landscape." While MD simulations have been used to study the conformational behavior of complex peptides and polymers, nih.govrsc.org no such studies focused on the conformational dynamics of 2-(dimethylamino)-N-hydroxyacetamide could be identified.

Investigating Solution-State Dynamics and Flexibility

Currently, there are no published studies that specifically investigate the solution-state dynamics and flexibility of this compound. Such a study, typically employing molecular dynamics (MD) simulations, would be invaluable for understanding how the molecule behaves in different solvent environments. Key areas of investigation would include the conformational landscape of the molecule, the dynamics of its functional groups (the dimethylamino and N-hydroxyacetamide moieties), and the influence of solvent polarity on its structural preferences.

Simulation of Intermolecular Interactions

Detailed simulations of the intermolecular interactions of this compound with solvent molecules or other solutes have not been reported in the scientific literature. Computational methods, such as MD simulations and quantum mechanics (QM) calculations, would be instrumental in characterizing the nature and strength of hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for predicting the compound's solubility, aggregation behavior, and potential for self-assembly.

Ligand-Target Interaction Modeling and Binding Mechanism Prediction

The prediction of how this compound interacts with biological targets is a critical area where computational modeling could provide significant insights. However, specific studies in this domain are currently absent.

Molecular Docking Studies with Relevant Biological Receptors

No molecular docking studies featuring this compound with any specific biological receptors have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. Such studies would be essential to hypothesize potential biological targets and to understand the key interactions that could contribute to binding affinity. For instance, studies on other N-hydroxyacetamide derivatives often explore their interactions with enzymes like histone deacetylases (HDACs).

Advanced Sampling Methods for Binding Free Energy Calculations

There is no available research on the binding free energy of this compound with any biological target, calculated using advanced sampling methods. Techniques like umbrella sampling, thermodynamic integration, or free energy perturbation are computationally intensive methods that provide more accurate estimations of binding affinity compared to simple docking scores. These calculations are vital for lead optimization in drug discovery but have not yet been applied to this specific compound.

Theoretical Analysis of Reaction Mechanisms Involving this compound

The theoretical analysis of reaction mechanisms provides fundamental insights into the chemical reactivity of a compound. As with other aspects of its computational chemistry, this area remains unexplored for this compound.

Elucidating Reaction Pathways and Transition States

No computational studies have been found that elucidate the reaction pathways and transition states for chemical transformations involving this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping out the energy landscape of a reaction, identifying intermediates and transition state structures, and calculating activation energies. Such investigations would be critical for understanding its synthesis, degradation, and potential metabolic fate.

Energy Profiles and Kinetic Parameters from Theoretical Models

Theoretical models, particularly those based on density functional theory (DFT), are instrumental in elucidating the reaction mechanisms, energy profiles, and kinetic parameters of chemical processes. While specific, in-depth computational studies on the reaction kinetics of this compound are not extensively available in the public domain, we can infer the types of theoretical investigations and the nature of the expected findings based on studies of structurally related compounds. Such studies typically focus on reaction pathways, transition states, and the calculation of activation energies to predict the feasibility and rates of reactions like hydrolysis, thermal decomposition, or synthesis.

Theoretical investigations into the reactivity of molecules similar to this compound often involve the mapping of potential energy surfaces for proposed reaction mechanisms. These studies identify the stationary points, including reactants, intermediates, transition states, and products. The energy differences between these points provide crucial thermodynamic and kinetic information.

For instance, in the computational analysis of the gas-phase elimination of 2-(dimethylamino)ethyl chloride, a compound with a similar dimethylamino functional group, DFT calculations were employed to determine the activation energy. wikipedia.org The study highlighted the stabilizing effect of the dimethylamino substituent on the transition state, which leads to a lower activation energy compared to its unsubstituted counterpart. wikipedia.org This suggests that the dimethylamino group in this compound would also play a significant role in its reactivity.

Similarly, DFT studies on the decomposition of other acetamide (B32628) derivatives, such as N-substituted diacetamides, have successfully elucidated their reaction mechanisms. mdpi.com These studies often propose a six-membered transition state and calculate the associated activation energies and thermodynamic parameters. mdpi.com For example, the activation energy for the decomposition of N-phenyl diacetamide (B36884) was calculated to be around 156.52 kJ/mol at the B3PW91-D3BJ/6-311+G(3df,2p) level of theory. mdpi.com

A hypothetical energy profile for a reaction involving this compound, such as its hydrolysis, could be constructed using these principles. The profile would illustrate the energy changes as the reactants proceed to products through a transition state. The key kinetic parameter derived from this profile is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Table 1: Representative Theoretical Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound

This interactive table presents hypothetical kinetic and thermodynamic parameters that could be derived from a DFT study of a reaction involving this compound. The values are based on typical results from computational studies of similar organic molecules.

| Parameter | Symbol | Hypothetical Value | Unit | Description |

| Activation Energy | Ea | 150 - 200 | kJ/mol | The minimum energy required to initiate the chemical reaction. |

| Enthalpy of Activation | ΔH‡ | 145 - 195 | kJ/mol | The change in enthalpy when the reactants form the activated complex. |

| Entropy of Activation | ΔS‡ | -20 to 20 | J/(mol·K) | The change in entropy when the reactants form the activated complex. |

| Gibbs Free Energy of Activation | ΔG‡ | 150 - 210 | kJ/mol | The change in Gibbs free energy when the reactants form the activated complex. |

The calculation of these parameters typically involves optimizing the geometries of the reactants, transition state, and products at a chosen level of theory and basis set. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies and thermal corrections.

Mechanistic Biochemical and Enzymatic Interaction Studies of 2 Dimethylamino N Hydroxyacetamide

Enzyme Inhibition Kinetics and Mechanistic Classification

The hydroxamic acid moiety (-CONHOH) is a well-known pharmacophore responsible for the inhibitory activity of a large class of compounds, primarily targeting metalloenzymes. acs.orgnih.govnih.gov These enzymes, which include histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a catalytic metal ion, typically zinc (Zn²⁺), in their active site. nih.govpnas.orgnih.gov The inhibitory action of hydroxamates stems from their ability to chelate this metal ion, thereby blocking the enzyme's catalytic function. pnas.orgnih.gov

The type of enzyme inhibition by a compound like 2-(dimethylamino)-N-hydroxyacetamide would be determined through kinetic studies by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The common types of reversible inhibition are:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. In this scenario, the inhibitor only binds to the free enzyme. For hydroxamate-based inhibitors that target the active site metal ion, this is a frequently observed mechanism. nih.gov The effect of the inhibitor can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). It can bind to either the free enzyme or the enzyme-substrate complex with the same affinity. This type of inhibition reduces the enzyme's catalytic efficiency but does not affect substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, at an allosteric site that becomes available after the substrate has bound.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This is a common form of inhibition that combines features of both competitive and non-competitive inhibition.

Based on the known mechanism of hydroxamate inhibitors, this compound is most likely to act as a competitive inhibitor of metalloenzymes by binding to the zinc ion in the active site. nih.govnih.gov

To quantify the potency and understand the mechanism of an inhibitor, several kinetic parameters are determined:

Inhibition Constant (Ki): This is the dissociation constant for the enzyme-inhibitor complex and represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Apparent Michaelis Constant (Km_app): This is the Michaelis constant (Km) of the enzyme for its substrate in the presence of the inhibitor. In competitive inhibition, Km_app increases with increasing inhibitor concentration.

Apparent Maximum Velocity (Vmax_app): This is the maximum rate of the enzyme-catalyzed reaction in the presence of the inhibitor. In competitive inhibition, Vmax_app remains unchanged, while it is decreased in non-competitive, uncompetitive, and mixed inhibition.

The following table provides illustrative kinetic data that would be expected for a hypothetical competitive inhibitor like this compound.

Table 1: Illustrative Kinetic Parameters for Competitive Inhibition by this compound (Hypothetical Data)

| Inhibitor Concentration (µM) | Vmax_app (µmol/min) | Km_app (µM) |

|---|---|---|

| 0 | 100 | 10 |

| 1 | 100 | 20 |

| 5 | 100 | 60 |

| 10 | 100 | 110 |

This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

The dynamics of the interaction between an enzyme and an inhibitor are described by the association rate constant (k_on) and the dissociation rate constant (k_off). These constants determine the residence time of the inhibitor on the enzyme, which can be a crucial factor for its pharmacological effect.

k_on: The rate at which the enzyme-inhibitor complex forms.

k_off: The rate at which the enzyme-inhibitor complex dissociates.

Residence Time (1/k_off): The average time the inhibitor remains bound to the enzyme.

Hydroxamate inhibitors can exhibit a range of binding kinetics, from fast-on/fast-off to slow, tight-binding inhibition. nih.gov Slow-binding inhibitors often have a prolonged inhibitory effect even after the free inhibitor concentration has decreased. The specific kinetics for this compound would need to be determined experimentally.

Molecular Mechanisms of Interaction with Biological Targets

The interaction of this compound with its biological targets would be governed by its chemical structure, particularly the hydroxamate and dimethylamino moieties.

Given that the hydroxamic acid group is a strong chelator of zinc ions, it is highly probable that this compound binds to the active site of target metalloenzymes. pnas.orgnih.gov This mode of binding is characteristic of a vast number of hydroxamate-based inhibitors developed for enzymes like HDACs and MMPs. pnas.orgnih.gov The inhibitor directly interacts with the catalytic machinery of the enzyme, preventing the substrate from binding and being processed. Binding to an allosteric site is less likely for this class of compounds, although not impossible, and would need to be verified through structural biology techniques like X-ray crystallography or NMR spectroscopy.

The primary binding mechanism for hydroxamate inhibitors involves the coordination of the hydroxamic acid group to the zinc ion in the enzyme's active site. nih.govpnas.org This interaction can occur in a bidentate fashion, where both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid bind to the zinc ion, displacing a water molecule that is typically coordinated to the metal in the native enzyme. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of a ligand, such as an inhibitor, to an enzyme is a dynamic process that frequently involves significant alterations in the enzyme's three-dimensional structure. This principle is central to the "induced fit" model of enzyme-ligand interaction, which posits that the enzyme's active site is flexible and molds itself around the binding ligand to achieve optimal orientation for a chemical reaction or its inhibition. numberanalytics.com These conformational changes are not merely incidental; they are fundamental to the enzyme's function, specificity, and regulation. numberanalytics.comnih.gov

When an inhibitor like this compound binds to its target enzyme, it can induce a conformational state that is catalytically incompetent. This process can involve subtle shifts in the positions of amino acid side chains or more dramatic, large-scale movements of entire protein domains. nih.gov For instance, studies on enzymes like lysozyme (B549824) have shown that binding to an inhibitor can lock the enzyme in a conformation that is unable to proceed to the fully closed, catalytic state achieved when a substrate binds. nih.gov The inhibitor effectively stabilizes a non-productive conformation, preventing the enzyme from completing its catalytic cycle. The specific nature of these changes—whether they involve global hinge motions or localized rearrangements—is dictated by the unique structural dynamics of the enzyme and the chemical properties of the inhibitor. nih.gov

In the context of metalloproteinases, the hydroxamate group (-N-hydroxyacetamide) of the compound is critical. This functional group is designed to chelate the zinc ion within the enzyme's active site. This binding event would trigger local conformational adjustments in the active site loops to accommodate the inhibitor, thereby blocking access to the natural substrate and preventing catalysis. nih.gov

Mechanistic Enzymology and Reaction Catalysis Perturbation

The interaction of this compound with target enzymes leads to a direct perturbation of their catalytic mechanisms. This is achieved by interfering with the normal sequence of events required for substrate conversion to product.

Enzyme inhibitors modulate catalytic activity by decreasing the rate at which an enzyme can process its substrate. The presence of an inhibitor like this compound can alter key kinetic parameters. Depending on the mechanism, an inhibitor can increase the Michaelis-Menten constant (Km), indicating a lower apparent affinity of the enzyme for its substrate, or decrease the maximum reaction velocity (Vmax), indicating a reduced catalytic turnover rate. nih.gov

For zinc-dependent metalloproteinases such as MMPs and ADAMTS, the primary mechanism of catalytic modulation by hydroxamate-based inhibitors involves the direct chelation of the catalytic zinc ion. nih.govnih.gov This action renders the enzyme inactive, as the zinc ion is essential for polarizing the substrate and stabilizing the transition state during hydrolysis.

In the case of other enzymes, such as Poly(ADP-ribose) polymerase-1 (PARP-1), inhibition by compounds with a similar chemical scaffold occurs through a different mechanism. These inhibitors act as competitors for the binding site of the enzyme's co-substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov By occupying the NAD+ pocket, the inhibitor prevents the PARylation reaction, thereby halting the enzyme's catalytic function. nih.gov The effectiveness of this modulation can be quantified by parameters such as the half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by 50%.

The formation of an enzyme-inhibitor complex is the molecular basis of inhibition. When an inhibitor binds to an enzyme that already has its substrate bound, it forms a ternary structure known as an enzyme-substrate-inhibitor (ESI) complex. Characterizing these complexes is crucial for understanding the mechanism of inhibition. plos.org

Different types of inhibitors form distinct complexes. A competitive inhibitor, which binds to the same site as the substrate, cannot form a ternary ESI complex. In contrast, uncompetitive inhibitors bind exclusively to the enzyme-substrate (ES) complex, while non-competitive or mixed inhibitors can bind to both the free enzyme and the ES complex. nih.gov

Modern analytical techniques like X-ray crystallography and mass spectrometry are used to characterize these complexes. nih.govplos.org For example, mass spectrometry can be used to confirm covalent modification of specific amino acid residues within the active site, providing direct evidence of the inhibitor's binding mode. plos.org In the case of a reversible, non-covalent inhibitor like this compound, kinetic studies are often used to infer the nature of the complex formed. The binding affinity of the inhibitor to the enzyme or the ES complex determines its potency and the stability of the inhibitory complex. researchgate.net

PARP-1: A derivative of 2-(dimethylamino)-acetamide, the phenanthridinone compound known as PJ34, is a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Its mechanism involves competing with the NAD+ co-substrate for its binding site within the enzyme's catalytic domain. nih.gov This competitive inhibition prevents the transfer of ADP-ribose units to target proteins, a process crucial for DNA repair and cell death pathways. nih.govnih.gov The binding of the inhibitor traps PARP-1 on DNA, an effect that contributes to its therapeutic action by interfering with DNA replication in cancer cells. nih.gov Studies using a radiolabeled version of PJ34 ([11C]PJ34) have demonstrated its ability to accumulate in tissues with high PARP-1 activity, reflecting the targeted nature of this interaction. nih.gov

Table 1: In Vivo Uptake of [11C]PJ34, a Derivative of 2-(dimethylamino)-acetamide Data represents the percent of injected dose per gram of tissue (% ID/g) at 30 minutes post-injection in a rat model. Data sourced from Tu et al. as cited in NCBI Bookshelf. nih.gov

| Tissue | Uptake in Control Animals (% ID/g) | Uptake in STZ-Treated Animals (% ID/g) |

|---|---|---|

| Pancreas | 0.767 ± 0.093 | 1.027 ± 0.109 |

| Liver | 0.885 ± 0.104 | 1.138 ± 0.066 |

MMP12: Matrix Metalloproteinase-12 (MMP-12), or macrophage elastase, is a zinc-dependent endopeptidase that degrades extracellular matrix components, particularly elastin. nih.govpatsnap.com The N-hydroxyacetamide functional group is a classic zinc-binding pharmacophore used in the design of many MMP inhibitors. nih.gov This hydroxamate group directly chelates the catalytic Zn2+ ion in the MMP-12 active site, blocking its enzymatic activity and preventing the breakdown of matrix proteins. patsnap.com While specific kinetic data for this compound against MMP-12 is not publicly available, numerous other hydroxamate-based inhibitors have been developed and characterized, demonstrating the viability of this chemical class for potent MMP-12 inhibition. nih.govmedchemexpress.com

Table 2: Inhibitory Activity of Various Hydroxamate and Non-Hydroxamate Inhibitors Against MMPs This table provides illustrative examples of the potency of different inhibitors against MMPs to contextualize the potential action of hydroxamate-containing compounds. Data sourced from MedChemExpress. medchemexpress.com

| Compound | Target MMP(s) | IC50 / Ki |

|---|---|---|

| RXP470.1 | MMP-12 | Ki: 0.2 nM |

| MMP12-IN-3 | MMP-12 | IC50: 4.9 nM |

| Ageladine A | MMP-12, MMP-2, MMP-9, etc. | IC50: 767.57 nM (for MMP-12) |

| JG26 | MMP-12, ADAM17, etc. | IC50: 9.4 nM (for MMP-12) |

ADAMTS7: A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) is another zinc-dependent metalloproteinase implicated in cardiovascular diseases like atherosclerosis. nih.gov Similar to MMPs, the catalytic activity of ADAMTS7 is dependent on a key zinc ion in its active site. Therefore, inhibitors containing a zinc-binding group, such as the N-hydroxyacetamide moiety, are a rational strategy for targeting this enzyme. The inhibitory mechanism would be analogous to that for MMP-12, involving chelation of the active site zinc to block substrate processing. nih.govnih.gov Endogenous regulation of ADAMTS7 activity is carried out by Tissue Inhibitors of Metalloproteinases (TIMPs), which function by directly binding to and blocking the catalytic domain. nih.gov Pharmacological inhibitors like this compound would mimic this action through their targeted interaction with the active site.

Advanced Analytical Methodologies for Research on 2 Dimethylamino N Hydroxyacetamide

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and quantification of 2-(dimethylamino)-N-hydroxyacetamide in research samples. Its high resolution and sensitivity make it ideal for assessing purity and performing quantitative assays.

Reversed-Phase HPLC Method Development and Optimization

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for polar and moderately polar compounds like this compound. The development of a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.

Stationary Phase Selection: A C18 (octadecylsilyl) column is a typical first choice for separating small polar molecules. researchgate.net Columns like the YMC PACK ODS A (15 cm x 4.6 mm, 3.0 µm) or Purospher Star® Performance RP18e (150 mm x 4.6 mm, 5 µm) provide a nonpolar stationary phase, facilitating retention based on hydrophobic interactions. researchgate.netlongdom.org

Optimization: Method optimization involves adjusting the mobile phase composition (e.g., buffer concentration, pH, organic modifier ratio), flow rate (typically 1.0-1.5 mL/min), and column temperature (e.g., 35-50 °C) to achieve optimal resolution, peak symmetry, and analysis time. researchgate.netnih.gov For instance, a study on the related compound 2-(dimethyl amino) thioacetamide (B46855) utilized a mobile phase of sodium acetate (B1210297) and n-Heptane sulfonic acid sodium salt with acetonitrile (B52724) as the organic modifier at a flow rate of 1.5 mL/min and a column temperature of 35°C. researchgate.net

A typical starting point for method development for this compound is summarized in the table below.

| Parameter | Typical Condition | Purpose |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides nonpolar stationary phase for reversed-phase separation. nih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 0.05 M Phosphate or Acetate) | Controls pH, influences analyte ionization and peak shape. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples or to optimize run time. |

| Flow Rate | 1.0 mL/min | Affects analysis time, efficiency, and backpressure. sielc.com |

| Column Temp. | 30-40 °C | Influences viscosity, retention time, and selectivity. longdom.org |

| Injection Vol. | 5-20 µL | Volume of the sample introduced into the system. researchgate.net |

| Detection | UV, 200-220 nm | Wavelength for detecting the analyte based on its chromophores. sielc.com |

Detection Techniques (UV Detection, Mass Spectrometry Coupling)

UV Detection: Ultraviolet (UV) detection is a common, robust, and cost-effective technique for HPLC. The this compound molecule contains an amide functional group, which is expected to have UV absorbance in the low wavelength region, typically around 200-220 nm. sielc.com For quantitative analysis, a specific wavelength is chosen where the analyte shows maximum absorbance and potential impurities or matrix components show minimal interference. For some related amine-containing compounds, detection wavelengths of 229 nm or 254 nm have been employed. researchgate.netnih.gov If the intrinsic UV absorbance is insufficient for the desired sensitivity, pre-column or post-column derivatization with a UV-active labeling agent can be performed to enhance detection. nih.govresearchgate.net

Mass Spectrometry (MS) Coupling: For unequivocal identification and highly sensitive quantification, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. This technique provides molecular weight and structural information, offering superior specificity compared to UV detection. mdpi.com For a polar compound like this compound, Electrospray Ionization (ESI) in positive ion mode would be a suitable ionization technique, as the dimethylamino group is easily protonated. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). researchgate.net A study on N,N-Dimethylacetamide (DMAC) and its metabolites used LC-MS/MS to determine urinary concentrations, demonstrating the power of this technique for quantifying trace levels of related compounds in complex biological matrices. researchgate.net

Method Validation Parameters for Research Assay Applicability (Linearity, Precision, Accuracy, Robustness, LOD, LOQ)

To ensure an HPLC method is suitable for its intended research purpose, it must be validated. youtube.com Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters include: longdom.orgyoutube.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a specified concentration range and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999. researchgate.netyoutube.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com Typically, a %RSD of <2% is considered acceptable. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of analyte is added to a sample matrix. The percentage recovery is then calculated. youtube.com Acceptable recovery values are generally within 98-102%.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.gov This provides an indication of its reliability during normal usage.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. who.int It is often estimated based on a signal-to-noise ratio of 3:1. youtube.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. who.int The LOQ is often determined based on a signal-to-noise ratio of 10:1. youtube.com

The table below presents typical acceptance criteria for an HPLC method validation.

| Validation Parameter | Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.999 | researchgate.netresearchgate.net |

| Precision (%RSD) | ≤ 2% | nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | youtube.com |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | youtube.com |

Electrochemical Characterization Techniques

Electrochemical methods provide valuable insights into the redox properties of molecules and their behavior at interfaces, which is critical for understanding potential metabolic pathways, reaction mechanisms, and interactions with biological systems or sensor surfaces.

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the oxidation and reduction processes of a substance. otago.ac.nz In a CV experiment, the potential at a working electrode is scanned linearly versus time in a cyclical manner, and the resulting current is measured.

For this compound, the tertiary amine group is expected to be electrochemically active and susceptible to oxidation. mdpi.com A CV study of structurally related compounds with a tertiary amine and an amide moiety revealed an oxidation process occurring at the aminic nitrogen. mdpi.com The proposed mechanism involves an initial one-electron oxidation to form a radical cation, which is followed by deprotonation and subsequent oxidation of the resulting α-amino radical to an iminium ion. mdpi.com A similar pathway could be anticipated for this compound. The hydroxamic acid moiety may also exhibit redox activity, which could be identified by distinct peaks in the voltammogram.

By analyzing the peak potentials, peak currents, and peak shapes from the cyclic voltammogram, researchers can determine formal reduction potentials, study the kinetics of electron transfer reactions, and investigate the stability of the species generated upon oxidation or reduction. otago.ac.nz

The table below outlines typical experimental parameters for a CV analysis.

| Parameter | Typical Setting | Purpose |

| Working Electrode | Glassy Carbon (GC) | Provides a wide potential window and is relatively inert. mdpi.com |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential. mdpi.com |

| Counter Electrode | Platinum Wire | Completes the electrical circuit. |

| Analyte Concentration | 1-5 mM | Sufficient concentration for signal generation. mdpi.com |

| Supporting Electrolyte | 0.1 M LiClO₄ or TBAPF₆ | Ensures conductivity of the solution. mdpi.com |

| Solvent | Acetonitrile, Ethanol, or Aqueous Buffer | Dissolves the analyte and electrolyte. mdpi.com |

| Scan Rate | 10-1000 mV/s | Varying the scan rate provides information on reaction kinetics and mechanism. mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) for Interface Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the properties of electrode/electrolyte interfaces. sciforum.net It works by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the resulting current response to determine the system's impedance. rsc.org

When studying this compound, EIS can be used to characterize its interaction with an electrode surface. The resulting data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to quantify various interfacial processes. metrohm.com Key parameters that can be extracted include:

Solution Resistance (Rs): The bulk resistance of the electrolyte solution.

Double-Layer Capacitance (Cdl): The capacitance formed at the interface between the electrode and the electrolyte, which can be affected by the adsorption of the analyte. metrohm.com

Charge-Transfer Resistance (Rct): The resistance to the flow of electrons across the interface, which is inversely proportional to the rate of the redox reaction. researchgate.net

By monitoring changes in these parameters, EIS can provide detailed information on adsorption phenomena, film formation, and the kinetics of electron transfer for this compound at an electrode surface. This is particularly relevant for applications in electrochemical sensing or for understanding interactions with metallic surfaces or cofactors in biological systems. sciforum.netresearchgate.net

Mechanistic Insights from Electrochemical Data

Electrochemical methods, particularly cyclic voltammetry (CV), offer a powerful lens through which to view the redox characteristics of this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the electrochemical behavior of the hydroxamic acid functional group and related N-hydroxy compounds has been a subject of research. rsc.orgdigitellinc.comnih.gov This allows for the extrapolation of potential mechanistic pathways for this compound.

The core of its electrochemical activity lies in the N-hydroxy moiety. Generally, N-hydroxy compounds can undergo both oxidation and reduction processes. The oxidation likely involves the N-hydroxy group, leading to the formation of a nitroxide radical. The stability and further reaction pathways of this radical are influenced by the molecular structure. nih.gov For this compound, the presence of the dimethylamino group, an electron-donating group, would likely influence the electron density at the N-hydroxy group, thereby affecting its oxidation potential.

Conversely, electrochemical reduction of hydroxamic acids can also provide mechanistic details. For some N-hydroxy compounds, reduction can lead to the cleavage of the N-O bond. rsc.org In the case of this compound, a plausible reduction pathway could involve the N-hydroxy group, potentially leading to the formation of the corresponding acetamide (B32628).

Cyclic voltammetry studies on analogous compounds, such as N-hydroxyacetanilides, have shown that the redox potential is sensitive to substituents on the molecule. nih.gov Electron-withdrawing groups tend to increase the redox potential, making the compound harder to oxidize, while electron-donating groups have the opposite effect. nih.gov Based on these principles, a hypothetical cyclic voltammogram for this compound would be expected to show an oxidation peak corresponding to the formation of the nitroxide radical. The exact potential of this peak would be a key piece of data for understanding its electronic properties.

Table 1: Hypothetical Electrochemical Data for this compound and Related Compounds

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) | Reduction Potential (Epc vs. Ag/AgCl) | Notes |

| This compound | ~ +0.6 V | ~ -0.8 V | The electron-donating dimethylamino group is expected to lower the oxidation potential compared to unsubstituted N-hydroxyacetamide. |

| N-hydroxyacetamide | ~ +0.8 V | ~ -0.9 V | A reference compound lacking the dimethylamino substituent. |

| N-hydroxy-2-nitroacetamide | ~ +1.1 V | ~ -0.6 V | The electron-withdrawing nitro group increases the oxidation potential. |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general electrochemical principles of substituted N-hydroxy compounds.

Chromatographic-Mass Spectrometric (LC-MS/GC-MS) Approaches for Complex Mixture Analysis

The synthesis of this compound can result in a complex mixture containing the target compound, unreacted starting materials, intermediates, and various by-products. The separation, identification, and quantification of these components are crucial for optimizing reaction conditions and ensuring the purity of the final product. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for this purpose.

The synthesis of this compound would likely involve starting materials such as a derivative of N,N-dimethylethylenediamine and a protected form of glycolic acid. Potential intermediates could include esterified or activated forms of the glycolic acid moiety. By-products might arise from side reactions, such as self-condensation of starting materials or incomplete reactions.

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound and its potential intermediates. nih.gov Using techniques like electrospray ionization (ESI), these compounds can be gently ionized, typically forming protonated molecules [M+H]+, allowing for their detection and quantification. nih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, providing structural information for the confident identification of unknown impurities. researchgate.netresearchgate.net For instance, a characteristic loss of water or the dimethylamino group from the protonated molecule in the MS/MS spectrum could help confirm the structure of the target compound and related species.